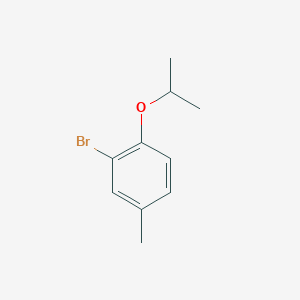
1-(Propan-2-iloxi)-2-bromo-4-metilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methyl group, and an isopropoxy group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
Mode of Action
Brominated compounds can undergo nucleophilic substitution reactions . In such reactions, the bromine atom can be replaced by a nucleophile, potentially altering the function of the target molecule.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (22912) and LogP (404), suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene . For instance, temperature can affect the compound’s stability, as suggested by its storage temperature of 2-8°C . Furthermore, the compound’s efficacy may be influenced by factors such as pH and the presence of other molecules in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene typically involves the bromination of 4-methylphenol followed by etherification with isopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methyl-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(propan-2-yloxy)benzene: Similar structure but lacks the methyl group.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an isopropoxy group.
2-Bromo-4-methylpropiophenone: Contains a carbonyl group instead of an isopropoxy group.
Uniqueness
2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is unique due to the combination of its bromine atom, methyl group, and isopropoxy group, which confer specific reactivity and binding properties. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
2-bromo-4-methyl-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGAXULEAYPJQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














